molecular formula C19H28N2O4 B2619391 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate CAS No. 878630-96-7

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate

Cat. No.: B2619391
CAS No.: 878630-96-7
M. Wt: 348.443
InChI Key: CSXFKPWYLDEBEW-UHFFFAOYSA-N
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Description

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a seven-membered azepane derivative functionalized with benzyl and tert-butyl ester groups at positions 1 and 4, respectively, and an amino group at position 2.

Properties

CAS No.

878630-96-7

Molecular Formula

C19H28N2O4

Molecular Weight

348.443

IUPAC Name

4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-11-7-10-15(12-16(21)20)17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13,20H2,1-3H3

InChI Key

CSXFKPWYLDEBEW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(CC1N)C(=O)OCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 4-benzyl 1-tert-butyl 2-ethylpiperazine-1,4-dicarboxylate with appropriate reagents to introduce the amino group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the context of its use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name (CAS) Position 2 Substituent Ring Type Molecular Weight (g/mol) Key References
4-Benzyl 1-tert-butyl 2-oxopiperazine-1,4-dicarboxylate (1228675-25-9) Oxo (C=O) Piperazine 348.4
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate (1263093-90-8) Pyrrolidine-carbonyl Piperazine 417.5
4-Benzyl 1-(tert-butyl) 2-methylpiperazine-1,4-dicarboxylate (128102-16-9) Methyl Piperazine 334.4
4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (557056-07-2) Hydroxymethyl Piperazine 350.4
1-Benzyl 4-tert-butyl piperazine-1,4-dicarboxylate (N/A) None (unsubstituted) Piperazine 320.3 (estimated)

Key Observations :

  • Ring Size : The target compound features an azepane (7-membered) ring, while analogs listed are piperazine (6-membered) derivatives. Azepane's larger ring may confer conformational flexibility, influencing binding affinity in biological systems.
  • Position 2 Substituents: The oxo group (C=O) in 1228675-25-9 reduces basicity compared to the amino group in the target compound.

Physicochemical Properties

Property 2-Oxo Derivative (1228675-25-9) 2-Methyl Derivative (128102-16-9) 2-Hydroxymethyl Derivative (557056-07-2)
Boiling Point (°C) 500.9 ± 50.0 Not reported Not reported
Density (g/cm³) 1.2 ± 0.1 Not reported Not reported
Melting Point (°C) Not reported Not reported Sealed storage at 2–8°C

Analysis :

  • The oxo derivative’s high boiling point (500.9°C) suggests strong intermolecular interactions, likely due to polar carbonyl groups.
  • Stability varies: The hydroxymethyl derivative requires refrigerated storage, while the oxo analog is stable at room temperature .

Biological Activity

4-Benzyl 1-tert-butyl 2-aminoazepane-1,4-dicarboxylate is a complex organic compound characterized by its azepane ring structure, which includes a nitrogen atom and various functional groups that contribute to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme modulation and drug development.

  • Molecular Formula : C19_{19}H28_{28}N2_2O4_4
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 1823811-77-3
  • IUPAC Name : 4-O-benzyl 1-O-tert-butyl 2-aminoazepane-1,4-dicarboxylate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's unique structural features allow it to modulate enzyme activity and influence protein-ligand interactions. The mechanism may involve:

  • Binding Affinity : The presence of benzyl and tert-butyl groups enhances binding affinity to various biological targets.
  • Signal Transduction : Interaction with receptors can activate or inhibit signaling pathways.
  • Enzyme Inhibition : The compound may serve as a competitive or non-competitive inhibitor for certain enzymes.

Enzyme Modulation

Research indicates that this compound can be utilized as a tool in studying enzyme activity. Its ability to interact with enzymes makes it valuable for probing mechanisms underlying various biochemical processes.

Therapeutic Potential

Preliminary studies suggest that derivatives of this compound may exhibit therapeutic effects against diseases such as cancer and neurological disorders. Ongoing research aims to evaluate its efficacy in clinical settings.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Benzyl 1-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylatePiperazine ringPotential enzyme inhibitor
tert-Butyl 4-aminoazepane-1-carboxylateLacks benzyl groupLower binding affinity
®-4-Benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylateHydroxymethyl groupEnhanced solubility

Case Studies and Research Findings

Research findings indicate the following key observations regarding the biological activity of the compound:

  • In vitro Studies : In laboratory settings, the compound has demonstrated significant inhibition of specific enzyme activities, indicating its potential as a lead compound in drug development.
  • Toxicological Assessment : Toxicity studies suggest that while the compound shows promise in therapeutic applications, further evaluation is necessary to determine safety profiles.
  • Pharmacokinetics : Preliminary pharmacokinetic studies reveal favorable absorption characteristics, although detailed studies are required to fully understand its metabolic pathways.

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